

Application Note: Fluorescent Mast Cell Degranulation Assay

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Compound of Interest

Compound Name:	Quin-C7
CAS No.:	871100-12-8
Cat. No.:	B3161580

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Introduction

Mast cell degranulation is a critical process in allergic and inflammatory responses, characterized by the release of pre-formed mediators like histamine and various proteases from cytoplasmic granules.[1][2] The rat basophilic leukemia (RBL-2H3) cell line is a widely accepted model for studying the mechanisms of mast cell activation and degranulation.[2][3][4] While traditional methods often measure the release of β -hexosaminidase, an enzyme co-released with histamine, fluorescent probe-based assays offer a sensitive and high-throughput alternative.[3][5]

This document describes a protocol for a fluorescent degranulation assay. Although the specific term "**Quin-C7**" does not correspond to a standard probe, this protocol is based on the well-established principle of pH-sensitive fluorescent dyes that accumulate in acidic secretory granules. These dyes are quenched in the low-pH environment of the granule but exhibit a dramatic increase in fluorescence upon release into the neutral pH of the extracellular medium during degranulation.[6][7]

Principle of the Assay

The assay utilizes a cell-permeant, weakly basic fluorescent probe that selectively accumulates in the acidic environment of mast cell granules (pH \approx 5.2). Within these granules, the probe's fluorescence is minimal. Upon stimulation, the granules fuse with the plasma membrane, releasing their contents, including the probe, into the extracellular buffer (pH \approx 7.4). This pH shift alleviates the quenching, resulting in a measurable increase in fluorescence intensity that is directly proportional to the extent of degranulation.

Materials and Reagents

The following table summarizes the necessary materials and reagents for this protocol.

Item	Description	Supplier Example
Cell Line	RBL-2H3 (Rat Basophilic Leukemia)	ATCC (CRL-2256)
Cell Culture Media	Eagle's Minimum Essential Medium (MEM) with 20% FBS, 1% Pen-Strep	Gibco, Sigma-Aldrich
Sensitizing Antibody	Anti-DNP Mouse IgE Monoclonal Antibody	Sigma-Aldrich (D8406)
Antigen	DNP-HSA (Dinitrophenyl-Human Serum Albumin)	Santa Cruz Biotech
Assay Buffer	Tyrode's Buffer or HEPES Buffer	In-house preparation
Fluorescent Probe	pH-sensitive lysosomotropic probe (e.g., LysoSensor™ Green DND-189)	Thermo Fisher
Positive Control	Calcium Ionophore (e.g., A23187)	Sigma-Aldrich
Lysis Buffer	0.1% - 1% Triton X-100 in Assay Buffer	Sigma-Aldrich
Plate Type	Black, clear-bottom 96-well cell culture plates	Corning, Greiner
Instrumentation	Fluorescence microplate reader	Various

Experimental Protocols

Cell Culture and Seeding

- Culture RBL-2H3 cells in complete MEM at 37°C in a 5% CO₂ humidified incubator.
- Harvest adherent cells using trypsin-EDTA.

- Resuspend cells in fresh media and perform a cell count.
- Seed the cells into a black, clear-bottom 96-well plate at a density of 0.5×10^6 cells/mL (100 μ L per well, for 50,000 cells/well).[8]
- Incubate overnight to allow for cell adherence.

Cell Sensitization and Probe Loading

- The next day, prepare a working solution of Anti-DNP IgE at 0.1 μ g/mL in fresh culture media.[8]
- Gently aspirate the old media from the wells and add 100 μ L of the IgE solution to each well designated for antigen stimulation. Add media without IgE to control wells.
- Incubate for 18-24 hours at 37°C to sensitize the cells.
- Prepare a working solution of the fluorescent probe in Tyrode's buffer according to the manufacturer's instructions (typically 1-5 μ M).
- Wash the cells twice with 100 μ L of warm Tyrode's buffer.
- Add 100 μ L of the probe loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

Degranulation Assay

- After loading, gently wash the cells three times with 100 μ L of warm Tyrode's buffer to remove any extracellular probe.
- Add 100 μ L of warm Tyrode's buffer to each well.
- Prepare 10x stock solutions of your stimulants (e.g., DNP-HSA, A23187) and inhibitors in Tyrode's buffer.
- Place the plate in a pre-warmed (37°C) fluorescence microplate reader.

- Set the reader to measure fluorescence at the appropriate wavelengths for your chosen probe (e.g., for LysoSensor™ Green: Ex/Em ~443/505 nm). Configure a kinetic read for 60-90 minutes, taking measurements every 1-2 minutes.
- After a baseline reading (2-5 minutes), add 11 µL of the 10x stimulant/inhibitor solutions to the appropriate wells.
- At the end of the kinetic read, determine the maximum fluorescence signal by adding 11 µL of 1% Triton X-100 (lysis buffer) to all wells.

Data Presentation and Analysis

Recommended Concentrations and Plate Layout

The following tables provide typical concentrations and an example plate layout for a degranulation experiment.

Table 1: Recommended Reagent Concentrations

Reagent	Stock Concentration	Working Concentration
RBL-2H3 Cells	5 x 10⁵ cells/mL	50,000 cells/well
Anti-DNP IgE	1 mg/mL	0.1 µg/mL
Fluorescent Probe	1 mM (in DMSO)	1-5 µM
DNP-HSA (Antigen)	1 mg/mL	10-100 ng/mL
A23187 (Positive Control)	10 mM (in DMSO)	1-5 µM

| Triton X-100 | 10% | 0.1% |

Table 2: Example 96-Well Plate Layout

	1	2	3	4	5	6	7-9	10-12
A-C	Spontaneous Release	Spontaneous Release	Spontaneous Release	Antigen [Low]	Antigen [Mid]	Antigen [High]	Inhibitor + Antigen	Positive Control
D-F	Spontaneous Release	Spontaneous Release	Spontaneous Release	Antigen [Low]	Antigen [Mid]	Antigen [High]	Inhibitor + Antigen	Positive Control

| G-H | Unsensitized Controls (Antigen High) | Unsensitized Controls (Antigen High) | | | | | |

Calculation of Degranulation

Percent degranulation can be calculated using the final fluorescence values after stimulation, corrected for background and normalized to the maximum release.

Formula: % Degranulation = $[(F_{\text{sample}} - F_{\text{spontaneous}}) / (F_{\text{max}} - F_{\text{spontaneous}})] * 100$

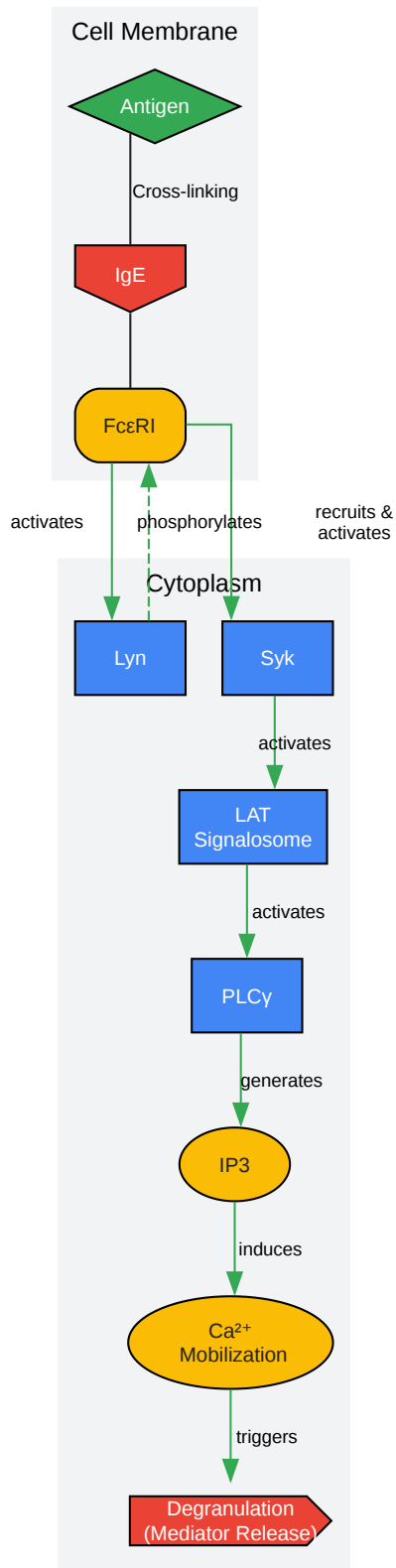
- F_{sample} : Fluorescence from stimulated wells.
- $F_{\text{spontaneous}}$: Fluorescence from unstimulated (buffer only) wells.
- F_{max} : Fluorescence from Triton X-100 lysed wells.

Visualizations

IgE-Mediated Degranulation Signaling Pathway

The cross-linking of IgE bound to the high-affinity FcεRI receptor on mast cells by a multivalent antigen initiates a complex signaling cascade.^[9] This process begins with the activation of Src family kinases like Lyn, which phosphorylate ITAM motifs on the receptor.^[1] This recruits and activates Spleen tyrosine kinase (Syk), leading to the formation of a signalosome complex involving LAT and PLCγ.^{[1][10]} PLCγ activation generates IP₃ and DAG, which trigger calcium mobilization and protein kinase C activation, respectively.^[10] The sustained increase in

intracellular calcium is a critical trigger for the fusion of granule membranes with the plasma membrane, resulting in the exocytosis of inflammatory mediators.[11]

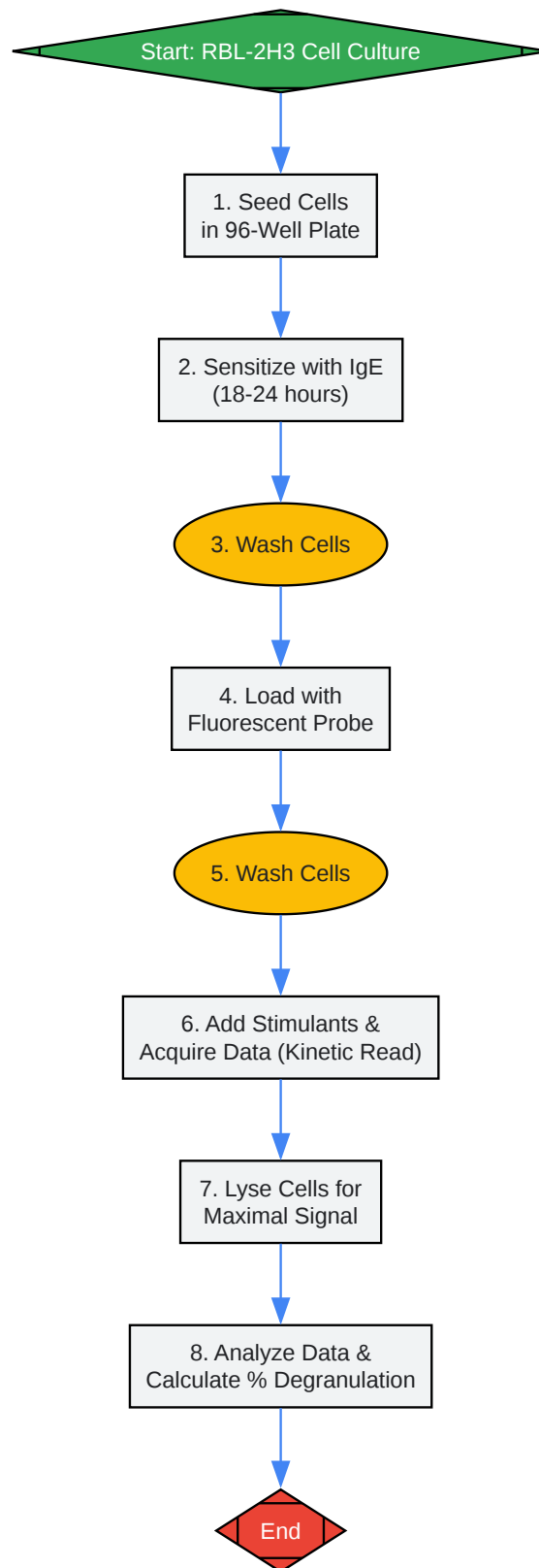


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Caption: IgE-mediated signaling cascade leading to mast cell degranulation.

Experimental Workflow

The overall workflow provides a clear, step-by-step visual guide from initial cell culture to final data analysis, ensuring a reproducible and organized experimental process.



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Caption: Step-by-step experimental workflow for the fluorescent degranulation assay.

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